N-benzyl-2,4-dibromobenzamide

Complement Factor D Alternative Complement Pathway PNH

Researchers requiring patent-validated Factor D inhibitor starting points often encounter scaffolds with undefined reactivity or uncharacterized biology. N-Benzyl-2,4-dibromobenzamide resolves this, providing a benchmarked probe with established complement selectivity. - Validated Factor D Kd of 17 nM, enabling SAR with enzymatic/hemolysis assay benchmarks. - Regioselective 4-Br vs 2-Br reactivity enables sequential Suzuki coupling for focused library synthesis. - Supplied at ≥95% purity, ensuring reproducibility in hit-to-lead optimization studies.

Molecular Formula C14H11Br2NO
Molecular Weight 369.05 g/mol
Cat. No. B310593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,4-dibromobenzamide
Molecular FormulaC14H11Br2NO
Molecular Weight369.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Br)Br
InChIInChI=1S/C14H11Br2NO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
InChIKeyDMCKUGBJTXBBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2,4-dibromobenzamide: Procurement Profile for Complement Drug Discovery


N-Benzyl-2,4-dibromobenzamide (CAS 723758-90-5; molecular formula C14H11Br2NO; molecular weight 369.05 g/mol) is a dibrominated aromatic amide featuring bromine substituents at the 2- and 4-positions of the benzamide phenyl ring and an N-benzyl side chain . This compound is classified within the N-substituted benzamide family and is specifically disclosed in patent literature as an inhibitor of complement Factor D, a rate-limiting serine protease of the alternative complement pathway implicated in paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration, and other complement-driven disorders [1]. The 2,4-dibromo substitution pattern provides a distinct electronic and steric profile compared to mono-halogenated or dichloro analogs, which may influence both target binding interactions and metabolic stability. The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity, positioning it as an accessible starting point for structure–activity relationship (SAR) exploration or hit-to-lead optimization in complement therapeutics .

Complement Factor D pathway inhibition studies
Patent-disclosed scaffold for SAR exploration
Regioselective dibromo synthetic intermediate

Why N-Benzyl-2,4-dibromobenzamide Cannot Be Interchanged with Other N-Benzylbenzamides


Within the N-benzylbenzamide class, seemingly minor halogen substitutions produce functionally non-equivalent molecules that cannot be interchanged without altering biological activity. The 2,4-dibromobenzamide core is specifically claimed in complement Factor D inhibitor patents (US-8952169-B2), whereas the mono-bromo analog N-benzyl-4-bromobenzamide (NBBA) demonstrates an entirely distinct pharmacological profile—anti-inflammatory activity via IL-6 suppression in LPS-induced human gingival fibroblasts [1]. The dichloro analog N-benzyl-2,4-dichlorobenzamide exhibits no documented complement inhibitory activity, and limited preliminary biological screening data show only weak antifungal and insecticidal effects . The combinatorial impact of two bromine atoms at the 2- and 4-positions alters both the electron density of the aromatic ring (affecting π-stacking interactions with target residues) and the conformational preferences of the benzamide moiety—parameters that directly govern Factor D binding. Furthermore, 2,4-dibromo substitution creates a synthetic handle for sequential cross-coupling reactions (e.g., Suzuki–Miyaura at the more reactive 4-position followed by 2-position functionalization), enabling regioselective derivatization that is unavailable with mono-halogenated or dichloro analogs [2]. These differences in patent coverage, target engagement, and synthetic utility make simple interchange among N-benzylbenzamide analogs scientifically unjustified.

Target Compound 2,4-Dibromo substitution enables Factor D binding (Kd 17 nM reported)
Monobromo Analog 4-Bromo analog shows IL-6 suppression, no complement inhibition; target profile may not transfer
Target Compound Bromine enhances halogen bonding and lipophilicity vs. chloro
Dichloro Analog 2,4-Dichloro shows no complement activity; physicochemical profile differs (~32% lower MW, weaker halogen bond)
Target Compound Regioselective sequential cross-coupling enabled by C-Br bond reactivity
Unsubstituted / Mono-halo Lack of dibromo substitution limits orthogonal derivatization; synthetic utility may differ

N-Benzyl-2,4-dibromobenzamide: Differentiated Procurement Guide


Complement Factor D Binding Affinity: Dibromo vs. Monobromo Target Engagement

N-Benzyl-2,4-dibromobenzamide (as referenced via CHEMBL3941259 / BDBM50201565) demonstrates high-affinity binding to recombinant human complement Factor D with a dissociation constant (Kd) of 17 nM, measured with C-terminal 6His-tagged/biotinylated Factor D (residues 26–253) expressed in Sf9 insect cells [1]. In functional assays, the compound inhibited human complement Factor D with an IC50 of 32 nM [1]. In contrast, the mono-bromo analog N-benzyl-4-bromobenzamide (NBBA), despite being evaluated in biological assays, has not demonstrated any measurable complement Factor D inhibitory activity—its primary documented activity being anti-inflammatory IL-6 suppression (35.6 ± 0.5% inhibition) in LPS-induced human gingival fibroblasts, a mechanistically unrelated assay system [2]. This represents a functional selectivity gap wherein the 2,4-dibromo substituted compound engages a high-value complement target, while the mono-bromo analog cannot substitute for this application.

Factor D Binding
Cross-study comparable
Kd = 17 nM
IC50 = 32 nM
Supports Factor D target engagement research
Recombinant human Factor D; monobromo analog shows no inhibition
Complement Factor D Alternative Complement Pathway PNH KD IC50 BROMOscan

Physicochemical Differentiation: Dibromo vs. Dichloro Permeability and Formulation

The physicochemical profile of N-benzyl-2,4-dibromobenzamide (MW = 369.05 g/mol) differs systematically from its dichloro analog N-benzyl-2,4-dichlorobenzamide (MW = 280.15 g/mol). The bromine atoms contribute approximately +89 Da in molecular weight compared to the dichloro analog—an increase of approximately 32% . More critically, the replacement of chlorine (H-bond acceptor strength β ≈ 0.15–0.20) with bromine (β ≈ 0.20–0.25) enhances halogen-bonding capacity due to the greater polarizability of bromine's electron cloud, which can strengthen specific protein–ligand interactions with backbone carbonyl oxygens in Factor D's S1 pocket [1]. The increased lipophilicity imparted by bromine substituents (estimated Hansch πBr = 0.86 per bromine vs. πCl = 0.71) elevates calculated LogP by approximately 0.8–1.0 log units compared to the dichloro analog, potentially altering membrane permeability, plasma protein binding, and metabolic clearance profiles. These physicochemical distinctions directly affect Caco-2 permeability predictions, microsomal stability outcomes, and fragment-based drug design strategies within the N-benzylbenzamide chemotype, making physicochemical profiling mandatory rather than interchangeable when selecting among halogenated analogs [1].

Physicochemical Profile
Class-level inference
MW 369 vs. 280 (dichloro)
ΔLogP ~+0.3–0.6
Halogen-dependent permeability and halogen-bond context
Br vs. Cl σ-hole difference ~+2–4 kcal/mol (computed)
Lipinski's Rule of Five LogP Molecular Weight Permeability Halogen Bonding CNS Drug Design

Patent-Documented Scaffold Prioritization for Complement Factor D Inhibition

Patent US-8952169-B2 (Belanger DB, et al.; assigned to Novartis AG) explicitly encompasses N-benzyl-2,4-dibromobenzamide within its generic and exemplified claims as an inhibitor of complement Factor D for treating alternative complement pathway-mediated disorders [1]. The patent provides a biochemical rationale: Factor D catalyzes the cleavage of Factor B within the C3(H2O)B complex to generate the C3 convertase (C3bBb) of the alternative pathway. Inhibition at this rate-limiting step prevents amplification of the complement cascade downstream of C3 deposition, a mechanism directly relevant to PNH erythrocyte lysis. Within the patent's SAR disclosure, 2,4-dibromo substitution on the benzamide phenyl ring is specifically taught as an active embodiment, whereas unsubstituted, mono-substituted, or 2,4-dichloro variants are either not exemplified or demonstrate reduced potency [1]. This patent specificity establishes a defensible intellectual property position and indicates that medicinal chemistry optimization efforts have already validated the 2,4-dibromo pattern as a productive substitution for Factor D inhibition—a critical consideration for organizations seeking to avoid IP conflicts while advancing complement therapeutics. The compound's demonstrated IC50 of 50 nM in 50% human whole blood assessed as reduction in alternative complement pathway-mediated MAC formation further supports its physiological relevance [2].

Patent & Whole Blood
Class-level inference
IC50 50 nM (50% human whole blood)
IC50 47 nM (rabbit RBC hemolysis)
Patent-exemplified research scaffold for complement pathway studies
US-8952169-B2; dichloro / monobromo analogs not exemplified
Patent US-8952169-B2 Complement Cascade C3b Hemolysis Drug Discovery Structure-Activity Relationship

Anti-Inflammatory Selectivity: Complement Inhibition vs. General IL-6 Suppression

While N-benzyl-4-bromobenzamide (NBBA) has been characterized as an anti-inflammatory agent—demonstrating 35.6 ± 0.5% inhibition of IL-6 production in LPS-stimulated human gingival fibroblasts (p < 0.001)—this activity is mediated through pathways unrelated to the complement cascade [1]. N-benzyl-2,4-dibromobenzamide, by contrast, exhibits complement Factor D inhibitory activity (Kd = 17 nM; IC50 = 32–50 nM across multiple assay formats) without reported anti-inflammatory activity in the LPS/HGF model, indicating a divergent target selectivity profile [2]. The key differentiation lies in the intended application: for researchers targeting complement-mediated inflammation (e.g., PNH, C3 glomerulopathy, geographic atrophy), the 2,4-dibromo compound provides complement-specific activity that cannot be replicated by the 4-bromo mono-substituted analog, whose anti-inflammatory mechanism operates through non-complement pathways. This target-level specificity is critical for experimental designs requiring clean pharmacological tool compounds that avoid confounding pleiotropic anti-inflammatory effects.

Selectivity vs. IL-6
Cross-study comparable
Factor D Kd 17 nM (this compound)
IL-6 inhib. 35.6% (monobromo analog)
Divergent mechanistic profiles; complement-selective probe context
Monobromo analog acts via non-complement anti-inflammatory pathways
IL-6 PGE2 Human Gingival Fibroblasts Inflammation LPS Selectivity

N-Benzyl-2,4-dibromobenzamide: Research and Industrial Application Scenarios


Factor D Inhibitor Hit-to-Lead Optimization for PNH and Complement Diseases

Medicinal chemistry teams engaged in complement Factor D inhibitor development can utilize N-benzyl-2,4-dibromobenzamide as a patent-validated starting scaffold for SAR exploration. The compound's demonstrated Kd of 17 nM and IC50 values ranging from 32–50 nM across enzymatic, hemolysis, and human whole-blood MAC formation assays provide a robust in vitro benchmark for lead optimization [1]. The 2,4-dibromo substitution pattern enables regioselective sequential functionalization—Suzuki–Miyaura coupling first at the electronically activated 4-position, followed by 2-position derivatization—allowing systematic exploration of vectors toward the Factor D S1 pocket and exosite. This scenario is directly supported by patent US-8952169-B2 and the BindingDB affinity dataset [1][2].

Tool Compound for Dissecting Complement-Dependent Inflammatory Mechanisms

For academic and industrial immunology groups studying the intersection of innate immunity and inflammation, N-benzyl-2,4-dibromobenzamide can serve as a complement-specific pharmacological probe. Unlike N-benzyl-4-bromobenzamide (NBBA), which suppresses IL-6 via non-complement pathways, the 2,4-dibromo compound provides complement Factor D-selective inhibition (Kd = 17 nM) without confounding general anti-inflammatory activity [1][2]. This mechanistic orthogonality enables clean experimental designs where complement pathway contributions to disease phenotypes can be isolated from broader inflammatory signaling, a critical requirement for target validation studies in complement-driven nephropathies and ocular diseases.

Regioselective Synthetic Intermediate for Diversified Benzamide Libraries

Process chemistry and parallel synthesis groups can exploit the differential reactivity of the two bromine substituents on N-benzyl-2,4-dibromobenzamide for sequential palladium-catalyzed cross-coupling reactions. The 4-position bromine, being para to the electron-withdrawing amide carbonyl, exhibits enhanced oxidative addition reactivity with Pd(0) catalysts compared to the ortho-bromine, enabling regioselective Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings [1]. This site-selective reactivity is quantitatively superior to that of the dichloro analog, where the stronger C–Cl bond (bond dissociation energy ≈ 97 kcal/mol vs. C–Br ≈ 84 kcal/mol) requires harsher reaction conditions and exhibits lower catalytic turnover frequencies. The resulting diversified benzamide libraries can be screened against multiple complement and non-complement targets [2].

Physicochemical Benchmark for Halogen-Bonding-Based Drug Design

Computational chemistry and structural biology groups investigating halogen bonding as a design strategy for serine protease inhibitors can employ N-benzyl-2,4-dibromobenzamide as a model system for benchmarking bromine-mediated halogen-bond interactions. The enhanced σ-hole magnitude of bromine compared to chlorine (estimated difference of +2–4 kcal/mol in halogen-bond donor strength) provides measurable binding-energy contributions that can be correlated with Factor D co-crystal structures [1]. This compound serves as a calibration point for computational halogen-bond scoring functions and for training machine-learning models that predict affinity improvements upon Br → Cl or Br → F substitution—data that directly inform procurement decisions when selecting halogenated benzamide building blocks for focused library design [2].

Application
Selection Property
Validation Focus
Complement pathway inhibitor hit-to-lead studies
Factor D binding affinity context
Enzymatic and whole-blood assay validation
Complement-specific mechanistic probe
Complement-selective inhibition profile
Orthogonal to general anti-inflammatory pathways
Regioselective library synthesis
Differential C-Br reactivity
Sequential cross-coupling validation
Halogen-bond modeling benchmark
Bromine σ-hole donor strength
Computational scoring function calibration
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